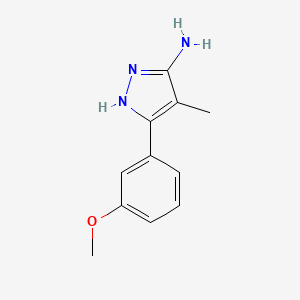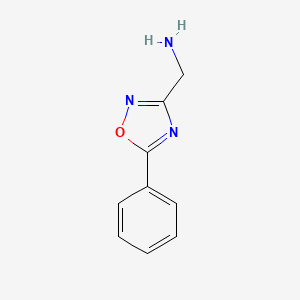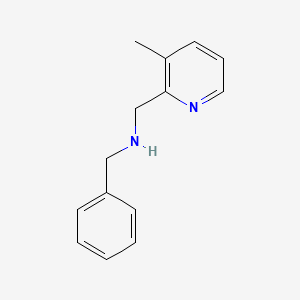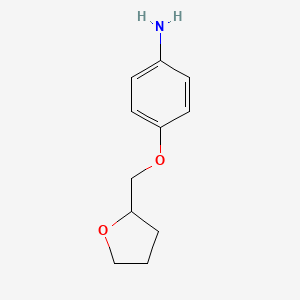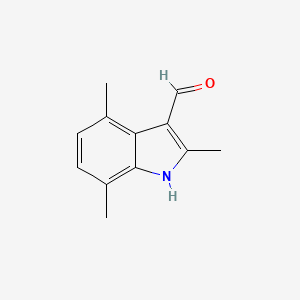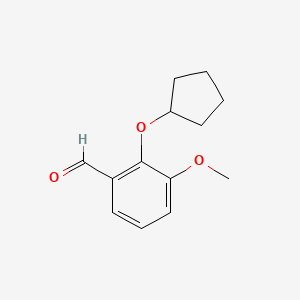
2-Cyclopentyloxy-3-methoxy-benzaldehyde
Descripción general
Descripción
The compound 2-Cyclopentyloxy-3-methoxy-benzaldehyde is a chemical entity that has been studied in various contexts due to its potential applications in organic synthesis and pharmaceuticals. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, structure, and properties of similar benzaldehyde derivatives, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of benzaldehyde derivatives often involves the use of substituted benzaldehydes as starting materials. For instance, the asymmetric addition of hydrogen cyanide to substituted benzaldehydes catalyzed by a synthetic cyclic peptide has been demonstrated, yielding optically active cyanohydrins with significant optical yields . Similarly, the synthesis of 3-aryl-2-methoxyinden-1-one phenylhydrazones from 2-(1-aryl-2-methoxyethenyl)benzaldehydes through a hydrobromic acid-mediated cyclization process has been reported . These methods highlight the reactivity of benzaldehyde derivatives and their potential for transformation into various functionalized compounds.
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives can be complex and is often characterized using various spectroscopic techniques. For example, a compound with a methoxy and a triazatriphosphine group attached to a benzaldehyde core was characterized by elemental analysis, mass spectrometry, and several NMR techniques, with its structure confirmed by X-ray analysis . This indicates that similar methods could be employed to elucidate the structure of 2-Cyclopentyloxy-3-methoxy-benzaldehyde.
Chemical Reactions Analysis
Benzaldehyde derivatives can undergo a range of chemical reactions. The intramolecular cyclization of 2-hydroxycinnamaldehydes, for instance, is influenced by the substituents on the benzene ring and the side chain, leading to the formation of hemiacetals or acetals . This suggests that the reactivity of 2-Cyclopentyloxy-3-methoxy-benzaldehyde could also be modulated by its substituents, potentially allowing for the synthesis of novel cyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are crucial for their practical applications. The nonlinear optical properties of a benzaldehyde-imine derivative were studied, revealing good nonlinear optical properties based on ab initio calculations . Additionally, the synthesis of a compound containing multiple methoxy groups on a benzylidene cyclohexanone core was characterized by UV-vis and fluorescent spectral studies, indicating the importance of conjugated double bonds and non-classic hydrogen bonds in the stability of such compounds . These studies suggest that 2-Cyclopentyloxy-3-methoxy-benzaldehyde may also exhibit interesting optical properties and stability characteristics due to its molecular structure.
Aplicaciones Científicas De Investigación
Enzyme Catalysis and Asymmetric Synthesis
Benzaldehyde lyase has been shown to catalyze the formation and cleavage of benzoin derivatives, demonstrating its potential in the asymmetric synthesis of compounds. For example, the enzyme catalyzed synthesis of dimethoxybenzoin and chlorobenzoin derivatives indicates its applicability in producing enantioselective compounds with high yields and purity, highlighting the enzyme's utility in preparative organic synthesis (Kühl et al., 2007).
Crystallography and Molecular Interactions
Studies on 2-methoxy-benzaldehyde have revealed the presence of intra- and intermolecular C–H···O contacts in its crystal structure, indicating the significance of these interactions in the dimerization processes and potentially affecting the compound's physical properties. This insight into the structural aspects of methoxy-benzaldehydes could inform the design of new materials and compounds with desired characteristics (Ribeiro-Claro et al., 2002).
Spectroscopic Characterization
The spectroscopic characterization of derivatives, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, has been conducted using various techniques, including NMR and X-ray analysis. These studies provide detailed insights into the molecular structure and could guide the synthesis of new compounds with specific functional properties (Özay et al., 2013).
Chemical Synthesis and Modification
Research on methoxy-benzaldehydes includes studies on their reactivity and transformations in chemical synthesis. For example, the cycloreversion of methoxy substituted oxetane radical cations has been investigated, showcasing the potential for creating diverse compounds from methoxy-benzaldehyde precursors through bond cleavage and formation processes (Miranda & Izquierdo, 2003).
Propiedades
IUPAC Name |
2-cyclopentyloxy-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-8-4-5-10(9-14)13(12)16-11-6-2-3-7-11/h4-5,8-9,11H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYXIZHHZDPYQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC2CCCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyloxy-3-methoxy-benzaldehyde | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

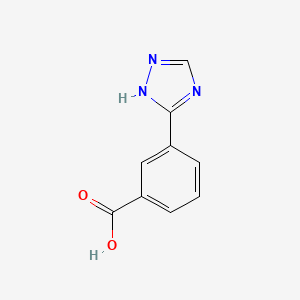


![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)

